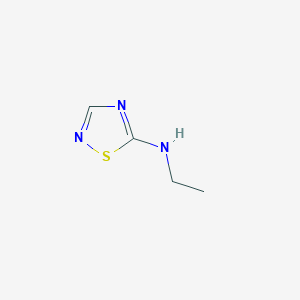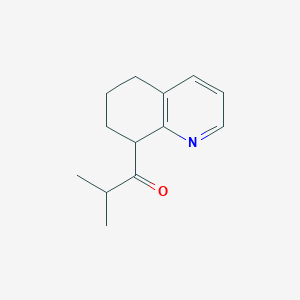![molecular formula C15H12ClNO4 B12111869 3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic Acid CAS No. 70853-28-0](/img/structure/B12111869.png)
3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid is a compound known for its potent and selective inhibition of the transient receptor potential melastatin member 4 (TRPM4) channel. This compound has shown significant neuroprotective activity against glutamate-induced neurodegeneration .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid typically involves the acylation of 2-amino benzoic acid with 4-chlorophenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Acts as a selective inhibitor of the TRPM4 channel, making it useful in studying ion channel functions and related physiological processes.
Medicine: Exhibits neuroprotective effects, making it a potential candidate for developing treatments for neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The compound exerts its effects by selectively inhibiting the TRPM4 channel. This inhibition prevents the influx of sodium and calcium ions, thereby reducing cellular excitability and protecting neurons from glutamate-induced toxicity. The molecular targets include the TRPM4 channel, and the pathways involved are related to ion homeostasis and neuroprotection .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid
- 2-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid
Uniqueness
3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid is unique due to its high selectivity for the TRPM4 channel and its significant neuroprotective activity. Other similar compounds may not exhibit the same level of selectivity or neuroprotective effects .
Propiedades
| 70853-28-0 | |
Fórmula molecular |
C15H12ClNO4 |
Peso molecular |
305.71 g/mol |
Nombre IUPAC |
3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C15H12ClNO4/c16-11-4-6-13(7-5-11)21-9-14(18)17-12-3-1-2-10(8-12)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |
Clave InChI |
SUCSBFBAQSYWQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,5-a]pyridine, 1-bromo-3-(1,1-dimethylethyl)-](/img/structure/B12111793.png)


![2-{[(Piperidin-4-yl)oxy]methyl}quinoline](/img/structure/B12111798.png)
![2-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B12111813.png)
![methyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12111816.png)
![Benzo[b]thiophene-3-methanamine, alpha-(2,4-difluorophenyl)-](/img/structure/B12111827.png)

![6,7-Dihydro-2H-pyrrolo[2,1-c][1,2,4]triazole-3(5H)-thione](/img/structure/B12111839.png)
![4-[(E)-Phenylimino]-thiazolidin-2-one](/img/structure/B12111845.png)
![(5Z)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12111849.png)
![3-chloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide](/img/structure/B12111851.png)

![Benzo[b]thiophene-3-methanamine, alpha-(3,4-difluorophenyl)-](/img/structure/B12111862.png)
